molecular formula C41H69ClN6O12 B11932363 TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride)

TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride)

Cat. No.: B11932363
M. Wt: 873.5 g/mol
InChI Key: RHUQVUPVVQMMIP-UHFFFAOYSA-N
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Description

TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride): is a compound used in antibody-drug conjugates (ADCs) with potent antitumor activity. It consists of TLR7/8 agonist 4, a potent activator of TLR7/8, linked to the ADC linker hydroxy-PEG10-acid via a cleavable bond . This compound is primarily used in scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) derivatives . The process involves multiple steps of mixing, clarification, and addition of reagents to achieve the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .

Biology: In biology, this compound is used to study the activation of TLR7/8 receptors, which play a crucial role in the immune response. It helps in understanding the signaling pathways involved in immune activation .

Medicine: In medicine, TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its potent antitumor activity makes it a valuable component in cancer treatment .

Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .

Mechanism of Action

The mechanism of action of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the activation of TLR7/8 receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon activation, they trigger a signaling cascade that leads to the production of cytokines and other immune responses . The compound’s antitumor activity is attributed to its ability to stimulate the immune system to target and destroy cancer cells.

Comparison with Similar Compounds

    TLR7/8 agonist 4 hydroxy-PEG10-acid: Similar in structure but without the hydrochloride component.

    TLR7/8 agonist 4: The base compound without the PEG10-acid linker.

    Hydroxy-PEG10-acid: The linker component without the TLR7/8 agonist.

Uniqueness: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) is unique due to its combination of TLR7/8 agonist 4 and hydroxy-PEG10-acid, linked via a cleavable bond. This structure allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy .

Properties

Molecular Formula

C41H69ClN6O12

Molecular Weight

873.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C41H68N6O12.ClH/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49;/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49);1H

InChI Key

RHUQVUPVVQMMIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl

Origin of Product

United States

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